molecular formula C17H15NO4 B14866722 7-methoxy-N-(2-methoxyphenyl)benzofuran-2-carboxamide

7-methoxy-N-(2-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B14866722
M. Wt: 297.30 g/mol
InChI Key: YAPBJRXQKRIVCL-UHFFFAOYSA-N
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Description

7-methoxy-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a compound belonging to the benzofuran class of organic compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring through various cyclization methods. One common approach is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to synthesize benzofuran derivatives with high yields and selectivity.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high purity and yield. Techniques such as microwave-assisted synthesis have been utilized to enhance reaction rates and reduce production times . Additionally, the use of continuous flow reactors has been explored to achieve consistent and efficient production of these compounds.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(2-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized benzofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methoxy-N-(2-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they may inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in the suppression of tumor growth and the reduction of bacterial infections.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2-methoxybenzofuran: A derivative with a methoxy group at the 2-position.

    N-(2-methoxyphenyl)benzofuran-2-carboxamide: A compound with a similar structure but lacking the methoxy group at the 7-position.

Uniqueness

7-methoxy-N-(2-methoxyphenyl)benzofuran-2-carboxamide is unique due to the presence of methoxy groups at both the 2- and 7-positions. These substitutions can significantly influence the compound’s biological activity and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

7-methoxy-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H15NO4/c1-20-13-8-4-3-7-12(13)18-17(19)15-10-11-6-5-9-14(21-2)16(11)22-15/h3-10H,1-2H3,(H,18,19)

InChI Key

YAPBJRXQKRIVCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=C(O2)C(=CC=C3)OC

Origin of Product

United States

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